

# KX2-361 kinase inhibitor screening results

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## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

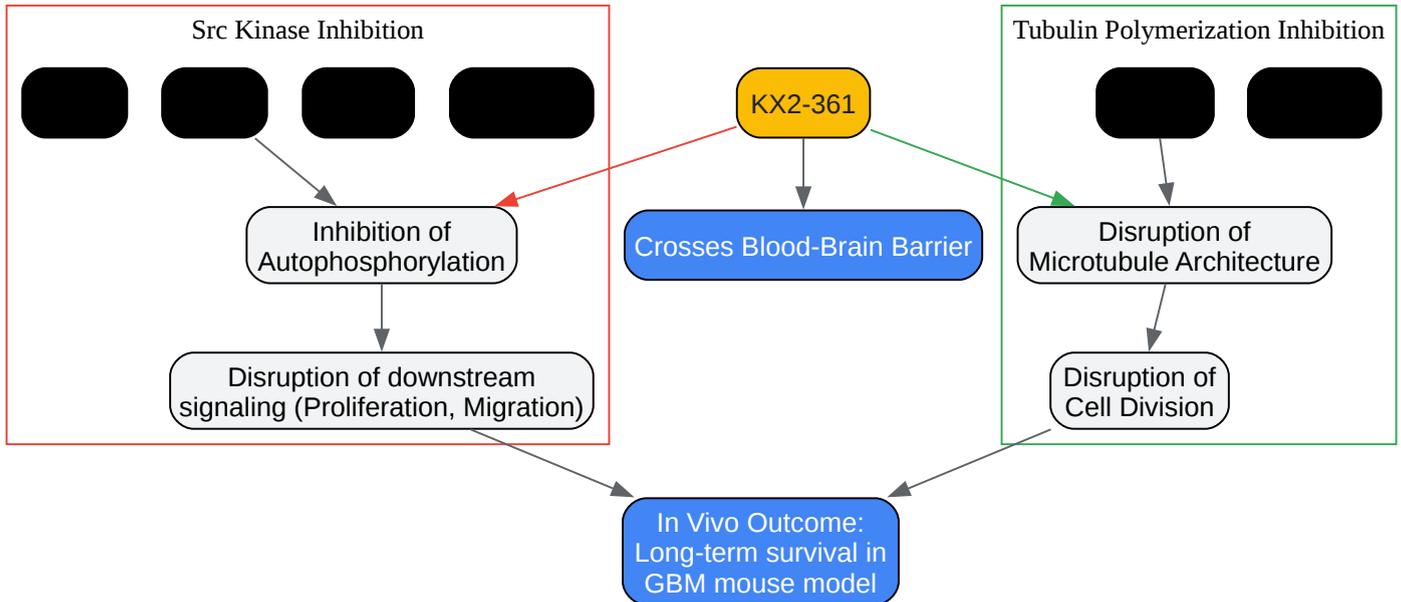
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## KX2-361: Mechanism and Key Findings

**KX2-361** is a novel, orally bioavailable small molecule identified as a **dual inhibitor of Src kinase and tubulin polymerization** [1].

- **Mechanism of Action:** Unlike many kinase inhibitors that only target the ATP-binding site of active kinases, **KX2-361** has a dual function. It inhibits Src kinase activity and also binds directly to tubulin, disrupting microtubule architecture in glioma cells [1]. Src is a well-studied oncoprotein that regulates key cancer hallmarks, including cellular metabolism, proliferation, and migration [2].
- **In Vivo Efficacy:** In a syngeneic orthotopic model of glioblastoma, **KX2-361** demonstrated activity against GL261 gliomas, providing **long-term survival** in C57BL/6 mice. This effect was not observed in mice lacking an adaptive immune system, indicating that its efficacy works in concert with the host's immune system to control tumor growth [1].
- **Blood-Brain Barrier Penetration:** A critical feature of **KX2-361** is its ability to readily cross the blood-brain barrier (BBB) in mice, a significant challenge for treating brain tumors like glioblastoma [1].

The diagram below illustrates the dual mechanism of **KX2-361** and its functional consequences.



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## Profiling Kinase Inhibitors: Key Methodologies

While specific panel data for **KX2-361** was not available in the search results, the following established experimental protocols are the industry standard for generating kinase inhibitor screening and profiling data. You can use these to contextualize future findings on **KX2-361**.

Method	Protocol Overview	Key Applications & Data Output
<b>ADP-Glo Kinase Assay</b> [3]	A luminescent, two-step assay: 1) Terminate reaction & deplete ATP; 2) Convert ADP to ATP for luciferase-based detection.	<b>Universal</b> for any ADP-generating enzyme. Ideal for <b>high-throughput screening (HTS)</b> and <b>selectivity profiling</b> . Measures $IC_{50}$ , $Z'$ -factor. Output: <b>Luminescent signal proportional to ADP/kinase activity</b> .

Method	Protocol Overview	Key Applications & Data Output
<b>KiPIK (Kinase Inhibitor Profiling to Identify Kinases) [4]</b>	Uses cell extracts & a panel of well-characterized inhibitors. Compares the inhibition fingerprint of a phosphosite of interest to known kinase inhibition patterns.	Identifies direct upstream kinases for specific phosphorylation sites. Output: <b>Inhibition fingerprint</b> correlated with recombinant kinase profiles (Pearson's $\rho$ ).
<b>Computational Docking (DOLPHIN Models) [5]</b>	Converts abundant DFG-in kinase structures into models of the inactive (DFG-out) state, which is targeted by type-II inhibitors like imatinib.	<b>Virtual screening and in silico activity profiling</b> for type-II inhibitors. Predicts binding pose and relative affinities across the kinome.

## A Guide to Interpreting Future Data

When comparative data for **KX2-361** becomes available, you can structure your analysis around these key performance indicators, derived from the experimental protocols above:

- **Potency:** Look for the **half-maximal inhibitory concentration (IC<sub>50</sub>)** from assays like ADP-Glo. A lower IC<sub>50</sub> indicates greater potency.
- **Selectivity:** Examine the **kinase inhibition profile**. A selective inhibitor will strongly inhibit only a small number of kinases (like Src), minimizing off-target effects. This is often presented as a dendrogram or heatmap.
- **Cellular and In Vivo Activity:** Assess data on cell viability, apoptosis, and efficacy in animal models (like the glioblastoma model mentioned for **KX2-361**). This confirms that the biochemical activity translates to a biological effect.
- **Blood-Brain Barrier Penetration:** For CNS targets, evidence of BBB penetration, as shown in the **KX2-361** study, is a critical differentiator.

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## References

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